molecular formula C8H17NO B12122577 2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol

2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol

Cat. No.: B12122577
M. Wt: 143.23 g/mol
InChI Key: MACHGFBDHNDWEN-UHFFFAOYSA-N
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Description

2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol is an organic compound with a unique structure that includes a cyclopropylmethyl group attached to an amino group, which is further connected to a methylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol typically involves the reaction of cyclopropylmethylamine with 2-methylpropan-1-ol under specific conditions. One common method involves the use of cyclopropylmethylamine and 2-hydroxy-2-methylpropanenitrile in the presence of hydrochloric acid and ether . The reaction proceeds at ambient temperature, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group is known to participate in various interactions, including hydrogen bonding and π-stacking, which can influence the compound’s biological activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
  • 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
  • 2-Acetamido-3-cyclopropylpropanoic acid

Uniqueness

2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol is unique due to its specific structural features, including the cyclopropylmethyl group and the amino-alcohol backbone.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(cyclopropylmethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C8H17NO/c1-8(2,6-10)9-5-7-3-4-7/h7,9-10H,3-6H2,1-2H3

InChI Key

MACHGFBDHNDWEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NCC1CC1

Origin of Product

United States

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